2,5-Dibromo-3-phenylthiophene
Overview
Description
2,5-Dibromo-3-phenylthiophene is an organobromine compound with the molecular formula C10H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 2 and 5 positions and a phenyl group at the 3 position makes this compound particularly interesting for various chemical applications.
Scientific Research Applications
2,5-Dibromo-3-phenylthiophene has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The future directions of 2,5-Dibromo-3-phenylthiophene research could involve its use as a monomer in the synthesis of various polymers for organic electronics-based applications . Additionally, its derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-phenylthiophene can be synthesized through several methods. One common approach involves the bromination of 3-phenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Negishi coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids to replace the bromine atoms with aryl or alkyl groups.
Stille Coupling: Utilizes organotin compounds and palladium catalysts for substitution.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further utilized in the synthesis of polymers, pharmaceuticals, and other advanced materials .
Mechanism of Action
The mechanism of action of 2,5-dibromo-3-phenylthiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the phenyl group at the 3 position, making it less versatile for certain applications.
2,5-Dibromo-3-hexylthiophene: Contains a hexyl group instead of a phenyl group, which affects its solubility and electronic properties.
Uniqueness
2,5-Dibromo-3-phenylthiophene is unique due to the presence of both bromine atoms and a phenyl group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
2,5-dibromo-3-phenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOXEBITOGCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404375 | |
Record name | 2,5-Dibromo-3-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19698-46-5 | |
Record name | 2,5-Dibromo-3-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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